3-Ethoxy-5-(trifluoromethyl)benzoic acid
Overview
Description
3-Ethoxy-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative . It has gained attention due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of 3-Ethoxy-5-(trifluoromethyl)benzoic acid is C10H9F3O3, and its molecular weight is 234.17 g/mol . The InChI code is 1S/C10H9F3O3/c1-2-16-8-4-6 (9 (14)15)3-7 (5-8)10 (11,12)13/h3-5H,2H2,1H3, (H,14,15) .Chemical Reactions Analysis
3-Ethoxy-5-(trifluoromethyl)benzoic acid is involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis
3-Ethoxy-5-(trifluoromethyl)benzoic acid is slightly soluble in water . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds. The process involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base .
Aerobic Oxidative Cross-Coupling
3-Ethoxy-5-(trifluoromethyl)benzoic acid is also involved in aerobic oxidative cross-coupling reactions . This is a type of reaction where two different organic compounds are joined together with the aid of an oxidant .
Rhodium-Catalyzed Addition Reactions
This compound is used in rhodium-catalyzed addition reactions . These reactions involve the addition of two or more molecules to form a larger one, with rhodium serving as the catalyst .
Synthesis of Active Pharmaceutical Ingredients (APIs)
The excellent lipophilicity and binding affinity provided by the fluorinated substituents make this compound useful in the synthesis of active pharmaceutical ingredients (APIs) .
Bradykinin B1 Receptor Antagonists
The synthesis and structure-activity relationship (SAR) of two series of bradykinin B1 receptor antagonists involve this compound . Bradykinin B1 receptors play a crucial role in inflammatory responses, and their antagonists can help in the treatment of various inflammatory diseases .
Fluorinated Drug Development
The presence of fluorine atoms in this compound can be leveraged in the development of fluorinated drugs. Fluorine atoms can enhance the drug’s metabolic stability, bioavailability, and membrane permeability, making this compound a valuable resource in medicinal chemistry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-8-4-6(9(14)15)3-7(5-8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUOFGHTONARKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-(trifluoromethyl)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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